![molecular formula C21H18N2O6S B2918892 N-(benzo[d][1,3]dioxol-5-yl)-4-(4-methoxyphenylsulfonamido)benzamide CAS No. 898430-79-0](/img/structure/B2918892.png)
N-(benzo[d][1,3]dioxol-5-yl)-4-(4-methoxyphenylsulfonamido)benzamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-4-(4-methoxyphenylsulfonamido)benzamide, also known as BMD-4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BMD-4 is a potent and selective inhibitor of the protein kinase CK2, which has been implicated in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Synthesis and Structural Activity Relationships
Research has focused on the synthesis of compounds with the sulfonamide and benzamide pharmacophores, exploring their structure-activity relationships in the context of enzyme inhibition and receptor antagonism. For example, the synthesis of indazole arylsulfonamides as human CCR4 antagonists highlighted the significance of substituents on the indazole ring for potency, demonstrating how variations in the molecular structure influence biological activity (Procopiou et al., 2013). Similarly, studies on aromatic sulfonamide inhibitors of carbonic anhydrases provided insights into how different sulfonamide derivatives interact with isoenzymes, showing nanomolar half maximal inhibitory concentration (IC50) values (Supuran et al., 2013).
Biological Screening and Pharmacological Effects
The biological screening of sulfonamide derivatives for antioxidant and enzyme inhibition activities revealed that compounds such as N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide show promising activity against acetylcholinesterase enzyme, with significant IC50 values, indicating potential for therapeutic applications (Fatima et al., 2013). Additionally, research on N-substituted imidazolylbenzamides as selective class III agents for cardiac electrophysiological activity suggests that modifications in the benzamide structure can lead to compounds with specific therapeutic effects on cardiac arrhythmias (Morgan et al., 1990).
Antiproliferative and Anticancer Activities
Further investigations into 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides revealed their antiproliferative activities against various cancer cell lines, supporting the concept that these compounds can serve as potent PI3K inhibitors and anticancer agents, based on bioisostere principles (Shao et al., 2014).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[(4-methoxyphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S/c1-27-17-7-9-18(10-8-17)30(25,26)23-15-4-2-14(3-5-15)21(24)22-16-6-11-19-20(12-16)29-13-28-19/h2-12,23H,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUZSDFAMRVOOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-Benzodioxol-5-YL)-4-(4-methoxybenzenesulfonamido)benzamide |
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